4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLPG-0259 is a small-molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5). This kinase enzyme plays a crucial role in inflammatory pathways, making GLPG-0259 a potential therapeutic agent for conditions such as rheumatoid arthritis and prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLPG-0259 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This includes nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of GLPG-0259 is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction rates and selectivity.
Scalability: The process is designed to be scalable, ensuring consistent quality across large batches.
Analyse Des Réactions Chimiques
Types of Reactions
GLPG-0259 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of GLPG-0259, each with potentially different biological activities.
Applications De Recherche Scientifique
GLPG-0259 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: The compound helps in understanding the role of MAPKAPK5 in cellular processes.
Medicine: GLPG-0259 is being investigated for its therapeutic potential in treating inflammatory diseases and cancer
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
GLPG-0259 exerts its effects by inhibiting MAPKAPK5, a kinase involved in inflammatory signaling pathways. By binding to the ATP-binding site of MAPKAPK5, GLPG-0259 prevents the phosphorylation and activation of downstream targets, thereby reducing inflammation and tumor metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
SB-203580: Another MAPKAPK5 inhibitor, but with different selectivity and potency.
VX-702: A kinase inhibitor with broader activity, affecting multiple kinases.
U0126: Inhibits MAPK/ERK kinase, another kinase in the MAPK pathway.
Uniqueness of GLPG-0259
GLPG-0259 is unique due to its high selectivity for MAPKAPK5 and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in inflammatory diseases and cancer .
Propriétés
Numéro CAS |
1195065-29-2 |
---|---|
Formule moléculaire |
C24H26N8O2 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
4-[8-[4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N8O2/c1-14(2)30-10-19-8-18(30)11-31(19)17-5-3-16(4-6-17)29-23-24-27-13-28-32(24)20(9-26-23)15-7-21(22(25)33)34-12-15/h3-7,9,12-14,18-19H,8,10-11H2,1-2H3,(H2,25,33)(H,26,29)/t18-,19-/m0/s1 |
Clé InChI |
YBFGSJUVEOYPIS-OALUTQOASA-N |
SMILES isomérique |
CC(C)N1C[C@@H]2C[C@H]1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
SMILES canonique |
CC(C)N1CC2CC1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.